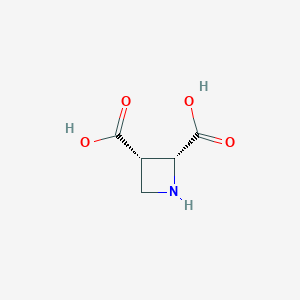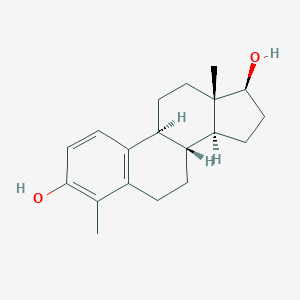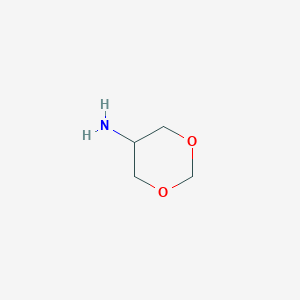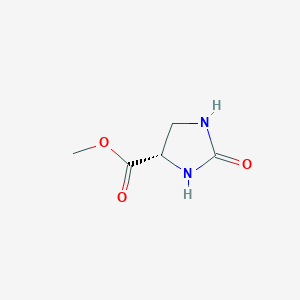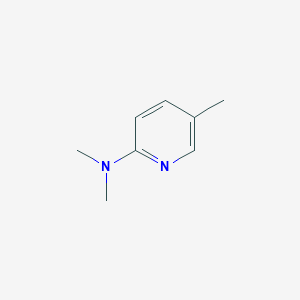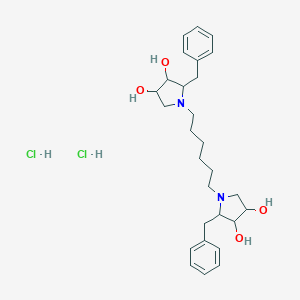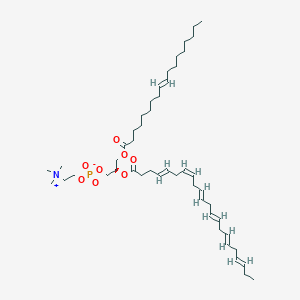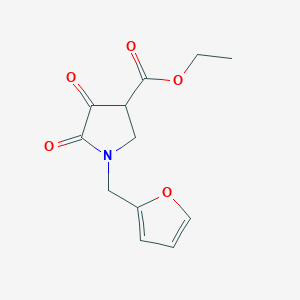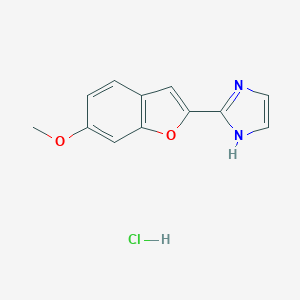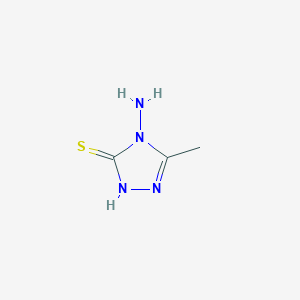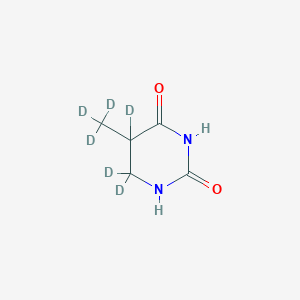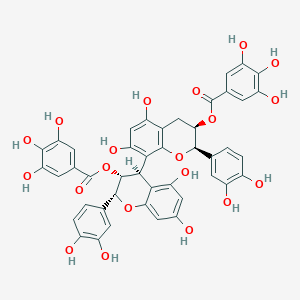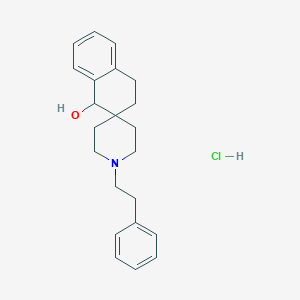
3,4-Dhspp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydroxyphenylserine phosphate (3,4-DHSPP) is a chemical compound that has attracted attention from the scientific community due to its potential therapeutic applications. This molecule is a derivative of L-DOPA, a precursor of dopamine, and has been studied for its ability to increase dopamine levels in the brain. In
Mécanisme D'action
The mechanism of action of 3,4-Dhspp is related to its ability to increase dopamine levels in the brain. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and movement. By increasing dopamine levels, 3,4-Dhspp can improve motor function and cognitive performance.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3,4-Dhspp are related to its ability to increase dopamine levels in the brain. Dopamine is involved in many physiological processes, including movement, cognition, and reward. By increasing dopamine levels, 3,4-Dhspp can improve motor function, cognitive performance, and mood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,4-Dhspp in lab experiments is its ability to increase dopamine levels in the brain. This makes it a useful tool for studying the role of dopamine in various physiological processes. However, one of the limitations of using 3,4-Dhspp is its potential toxicity. High doses of 3,4-Dhspp can cause neurotoxicity and cell death in the brain.
Orientations Futures
There are many potential future directions for the study of 3,4-Dhspp. One area of research is the development of more efficient synthesis methods for 3,4-Dhspp. Another area of research is the exploration of its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to determine the optimal dosage and administration of 3,4-Dhspp for therapeutic use.
Conclusion:
In conclusion, 3,4-Dhspp is a chemical compound that has shown promise in the treatment of neurological disorders, particularly Parkinson's disease. Its ability to increase dopamine levels in the brain makes it a useful tool for studying the role of dopamine in various physiological processes. However, further research is needed to fully understand its potential therapeutic applications and to determine the optimal dosage and administration for therapeutic use.
Méthodes De Synthèse
The synthesis of 3,4-Dhspp involves the reaction of L-DOPA with phosphoric acid. This reaction results in the formation of 3,4-Dhspp as a white powder. The purity of the final product can be improved by recrystallization and further purification techniques.
Applications De Recherche Scientifique
The potential therapeutic applications of 3,4-Dhspp have been extensively studied in various fields of research. One of the most promising applications is in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. 3,4-Dhspp has been shown to increase dopamine levels in the brain and improve motor function in animal models of Parkinson's disease.
In addition to Parkinson's disease, 3,4-Dhspp has also been studied for its potential use in the treatment of other neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and depression. It has been shown to improve cognitive function and reduce symptoms of depression in animal models.
Propriétés
Numéro CAS |
158999-15-6 |
|---|---|
Nom du produit |
3,4-Dhspp |
Formule moléculaire |
C22H28ClNO |
Poids moléculaire |
357.9 g/mol |
Nom IUPAC |
1'-(2-phenylethyl)spiro[3,4-dihydro-1H-naphthalene-2,4'-piperidine]-1-ol;hydrochloride |
InChI |
InChI=1S/C22H27NO.ClH/c24-21-20-9-5-4-8-19(20)10-12-22(21)13-16-23(17-14-22)15-11-18-6-2-1-3-7-18;/h1-9,21,24H,10-17H2;1H |
Clé InChI |
WHRWZSCNJHHXMW-UHFFFAOYSA-N |
SMILES |
C1CC2(CCN(CC2)CCC3=CC=CC=C3)C(C4=CC=CC=C41)O.Cl |
SMILES canonique |
C1CC2(CCN(CC2)CCC3=CC=CC=C3)C(C4=CC=CC=C41)O.Cl |
Synonymes |
3,4-DHSPP 3,4-dihydro-1-hydroxynaphthalene-2(1H)-spiro-4'-(1'-(2-phenylethyl)piperidine) 3,4-dihydro-1-hydroxynaphthalene-2(1H)-spiro-4'-(1'-(2-phenylethyl)piperidine), hydrochloride salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



